

# chemical properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

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## Compound of Interest

Compound Name: 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

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An In-depth Technical Guide to the Chemical Properties of **4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole**. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides expert analysis based on the properties of analogous structures. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its unique structural features and synthetic accessibility.<sup>[1]</sup> This guide serves as a critical resource for researchers leveraging this versatile building block in drug discovery and materials science.

## Chemical and Physical Properties

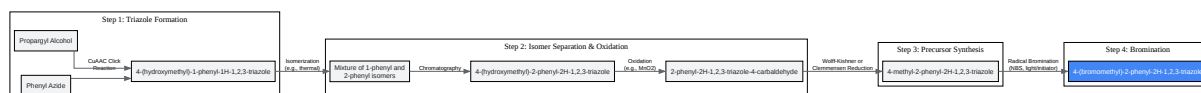
**4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole** is a substituted triazole with a molecular formula of  $C_9H_8BrN_3$  and a molecular weight of 238.09 g/mol.<sup>[2]</sup> Detailed experimental physical properties such as melting point, boiling point, and density are not readily available in the literature.<sup>[2]</sup> For comparison, data for the isomeric compound, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, is included where available.

Property	Value	Source
IUPAC Name	4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole	-
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrN <sub>3</sub>	[2]
Molecular Weight	238.09 g/mol	[2]
Appearance	Solid (predicted)	-
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]
InChI Key	UTQJRGAXADNRCO-UHFFFAOYSA-N	[2]
SMILES	BrCC1=NN(N=C1)C2=CC=CC=C2	[2]
Isomer (1-phenyl) Form	Solid	[3]
Isomer (1-phenyl) Hazard	Acute Toxicity 4 (Oral)	[3]

## Synthesis and Experimental Protocols

The synthesis of 2-substituted-2H-1,2,3-triazoles can be challenging due to the potential for forming the 1-substituted isomer. However, several general strategies for the synthesis of 2H-1,2,3-triazoles have been reported.[4] A plausible synthetic route to **4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole** could involve the bromination of a suitable precursor, 4-methyl-2-phenyl-2H-1,2,3-triazole. The precursor itself can be synthesized via cycloaddition reactions.[4]

## Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis of the target compound.

## General Experimental Protocol (Radical Bromination)

This is a generalized protocol based on standard benzylic bromination procedures and should be adapted and optimized.

- **Dissolution:** Dissolve the precursor, 4-methyl-2-phenyl-2H-1,2,3-triazole, in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount) to the solution.
- **Reaction:** Reflux the mixture while irradiating with a UV lamp or a high-intensity incandescent light bulb. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- **Extraction:** Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to

yield the final product, **4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole**.

- Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

## Spectral Data

While experimental spectra for **4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole** are not available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

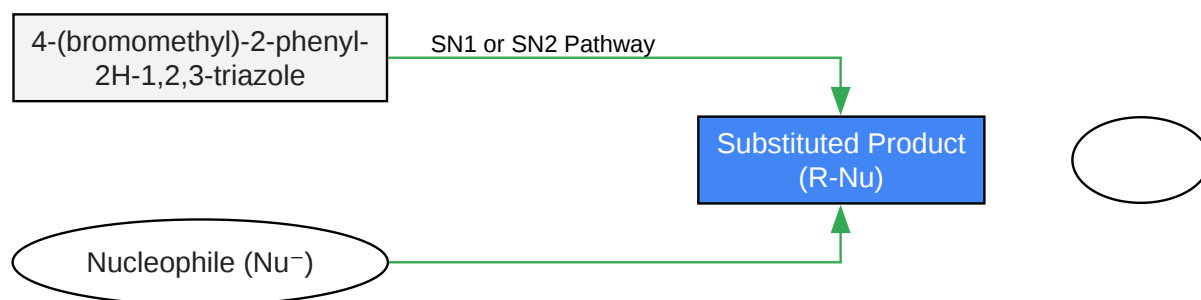
Technique	Expected Characteristics
<sup>1</sup> H NMR	~8.0-7.5 ppm: Multiplet, 5H (protons on the phenyl ring). ~7.8 ppm: Singlet, 1H (proton on the triazole ring). ~4.6 ppm: Singlet, 2H (CH <sub>2</sub> protons of the bromomethyl group).
<sup>13</sup> C NMR	~145-130 ppm: Signals for the phenyl and triazole ring carbons. ~30 ppm: Signal for the CH <sub>2</sub> carbon of the bromomethyl group.
IR (Infrared)	~3100-3000 cm <sup>-1</sup> : C-H stretching (aromatic). ~1600-1450 cm <sup>-1</sup> : C=C and C=N stretching (aromatic and triazole rings). ~1250 cm <sup>-1</sup> : N-N=N stretching of the triazole ring. ~700-600 cm <sup>-1</sup> : C-Br stretching.
Mass Spec.	M+ peak: ~237/239 m/z (due to bromine isotopes <sup>79</sup> Br and <sup>81</sup> Br in ~1:1 ratio). Fragmentation: Loss of Br (~158 m/z), loss of the benzyl fragment.

## Reactivity and Synthetic Applications

The primary site of reactivity for **4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole** is the bromomethyl group. This functional group behaves as a benzylic bromide analogue, making it susceptible to nucleophilic substitution reactions.[\[8\]](#)[\[9\]](#) The benzylic-like position enhances its reactivity towards a wide range of nucleophiles.[\[10\]](#)[\[11\]](#)

This reactivity makes the compound a valuable synthetic intermediate for introducing the 2-phenyl-2H-1,2,3-triazol-4-ylmethyl moiety into other molecules. This is particularly useful in drug development for creating derivatives of lead compounds.

## Nucleophilic Substitution Reactivity



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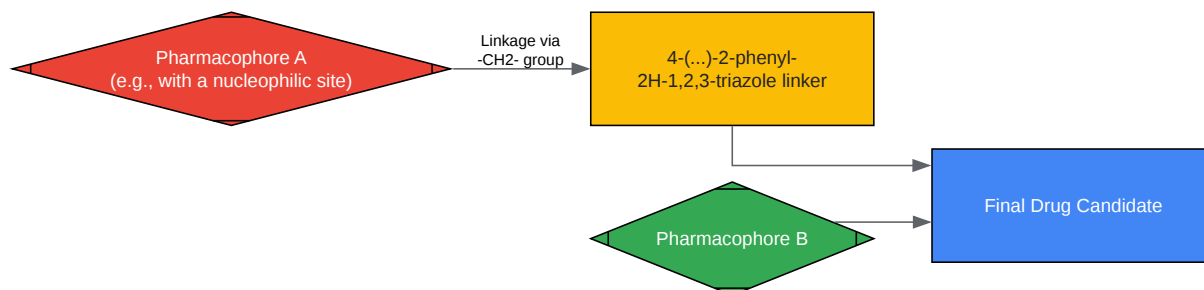
Caption: General nucleophilic substitution at the bromomethyl position.

## Role in Drug Development

The 1,2,3-triazole ring is a highly sought-after scaffold in medicinal chemistry. It is considered a bioisostere for amide bonds, offering improved metabolic stability.<sup>[12]</sup> Its rigid structure and ability to engage in hydrogen bonding and dipole interactions make it an excellent pharmacophore.<sup>[1]</sup>

**4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole** serves as a key building block for synthesizing more complex molecules with potential therapeutic applications. The reactive bromomethyl group allows it to function as a linker, connecting the stable triazole core to other pharmacologically active moieties.

## Application as a Molecular Linker



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Caption: Use as a linker to connect pharmacophores in drug design.

## Conclusion

**4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole** is a compound of significant interest for chemical synthesis and drug discovery. While detailed experimental data remains sparse, its structural similarity to other reactive triazoles and benzylic halides provides a strong basis for predicting its chemical properties and reactivity. Its primary utility lies in its capacity to act as a versatile building block, enabling the incorporation of the 2-phenyl-2H-1,2,3-triazole moiety into a wide array of molecular architectures. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their work.

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